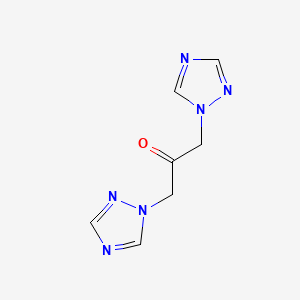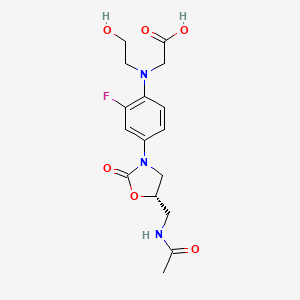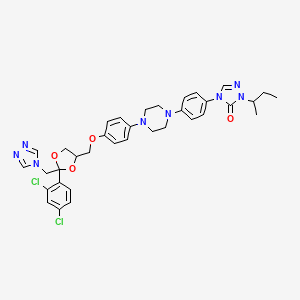
Itraconazole Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An isomer of Itraconazole.
Wirkmechanismus
Target of Action
Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The mode of action of this compound involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .
Pharmacokinetics
Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity
Result of Action
The result of this compound’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of this compound . .
Biochemische Analyse
Biochemical Properties
Itraconazole Impurity B, like Itraconazole, is likely to interact with various enzymes and proteins. Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It’s plausible that this compound may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Given its structural similarity to Itraconazole, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Itraconazole works by inhibiting the enzyme responsible for the production of ergosterol
Metabolic Pathways
Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4
Eigenschaften
CAS-Nummer |
854372-77-3 |
|---|---|
Molekularformel |
C35H38Cl2N8O4 |
Molekulargewicht |
705.6 g/mol |
IUPAC-Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
InChI-Schlüssel |
VRJGLVXBWFZNCZ-AVQIMAJZSA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Isomerische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


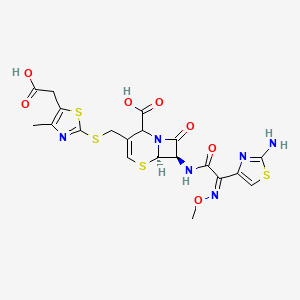

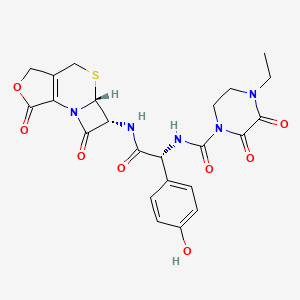
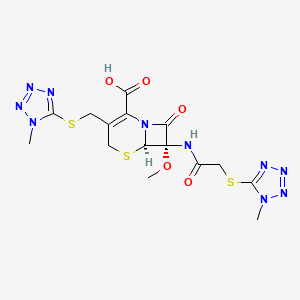
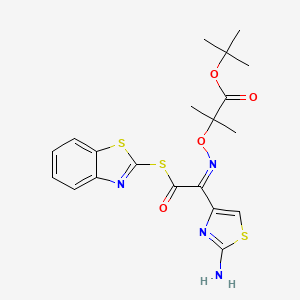
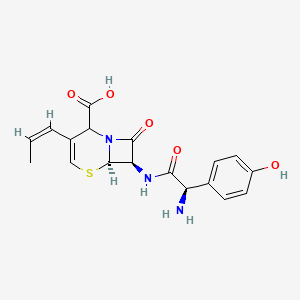
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
